DPP-4 Inhibitor Optimization from Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold: 25- to 40-Fold Potency Enhancement and 2000-Fold Selectivity Over DPP-8/9
Structural optimization of pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold-based DPP-4 inhibitors demonstrates quantifiable progression in potency. Starting from the initial potent compounds b2 (IC50 = 79 nM) and d1 (IC50 = 49 nM) derived from this scaffold, further optimization via scaffold hopping and fragment-based drug design strategies yielded compound c24 (IC50 = 2 nM) [1]. This represents a 25-fold increase in inhibitory activity compared to b2 and a 40-fold increase compared to d1. Notably, c24 also exhibits a 2-fold potency advantage over the clinically approved DPP-4 inhibitor Alogliptin (IC50 = 4 nM) and remarkable selectivity over related dipeptidyl peptidases DPP-8 and DPP-9 (>2000-fold) [1]. In vivo intraperitoneal glucose tolerance tests (IPGTT) in diabetic mice demonstrated that c24 effectively reduces glucose excursion by 48% at a dose of 10 mg/kg, compared to 34% reduction achieved by the earlier lead compound b2 at the same dose [1][2]. This quantitative progression establishes the scaffold's capacity for iterative potency optimization and selectivity refinement beyond initial lead identification.
| Evidence Dimension | DPP-4 inhibitory potency (IC50) and in vivo glucose reduction |
|---|---|
| Target Compound Data | Compound c24: IC50 = 2 nM; 48% glucose reduction at 10 mg/kg |
| Comparator Or Baseline | Compound b2: IC50 = 79 nM, 34% glucose reduction at 10 mg/kg; Compound d1: IC50 = 49 nM; Alogliptin: IC50 = 4 nM |
| Quantified Difference | 25-fold increase over b2; 40-fold increase over d1; 2-fold over Alogliptin; 14% greater glucose reduction than b2 |
| Conditions | In vitro DPP-4 enzyme inhibition assay; in vivo IPGTT assay in diabetic mice |
Why This Matters
The quantifiable 25- to 40-fold potency improvement demonstrates that pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold derivatives can be optimized to surpass clinically benchmarked DPP-4 inhibitors, justifying its selection for diabetes drug discovery programs where Alogliptin serves as the reference standard.
- [1] Shen, J.; Deng, X.; Sun, R.; Tavallaie, M.S.; Wang, J.; Cai, Q.; Lam, C.; Lei, S.; Fu, L.; Jiang, F. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry, 2020, 208, 112850. View Source
- [2] Deng, X.; Shen, J.; Zhu, H.; Xiao, J.; Sun, R.; Xie, F.; Lam, C.; Wang, J.; Qiao, Y.; Tavallaie, M.S.; Hu, Y.; Du, Y.; Li, J.; Fu, L.; Jiang, F. Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors. Bioorganic & Medicinal Chemistry, 2018, 26(5), 1151–1162. View Source
